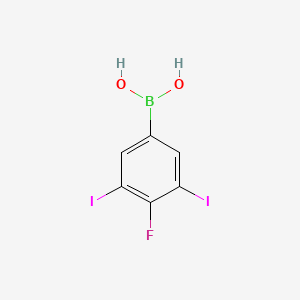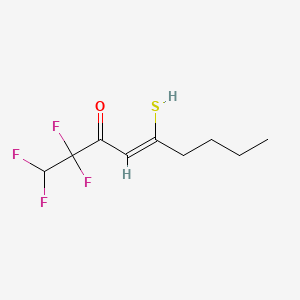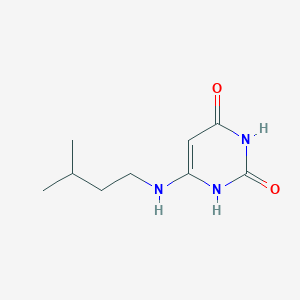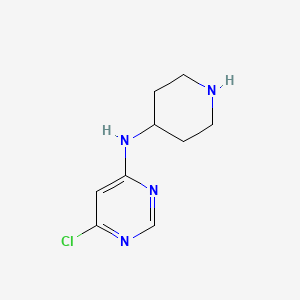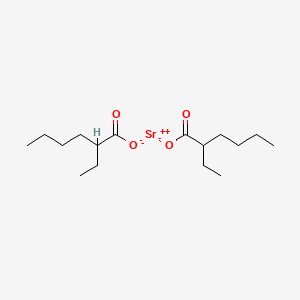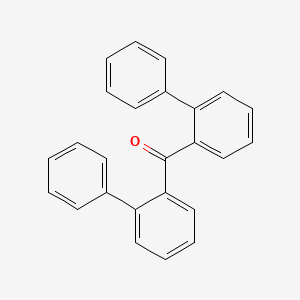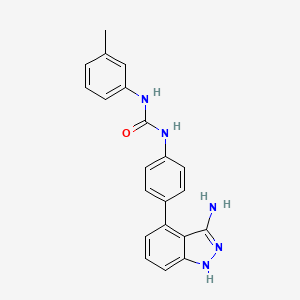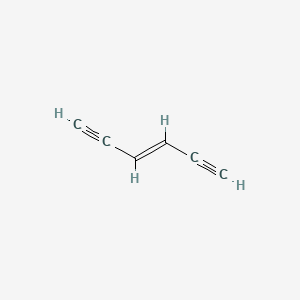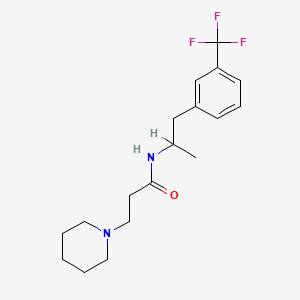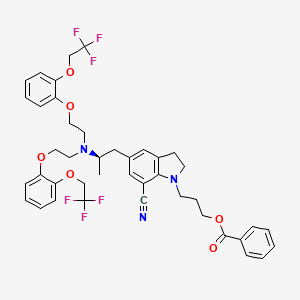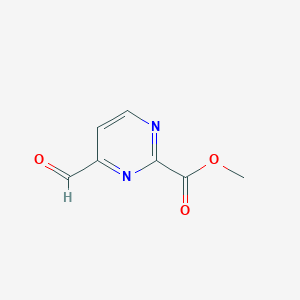
Methyl 4-formylpyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-formylpyrimidine-2-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by a pyrimidine ring substituted with a formyl group at the 4-position and a carboxylate ester group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formylpyrimidine-2-carboxylate typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired formylated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 4-formylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Methyl 4-carboxypyrimidine-2-carboxylate.
Reduction: Methyl 4-hydroxymethylpyrimidine-2-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-formylpyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a precursor for the synthesis of nucleotide analogs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 4-formylpyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can also engage in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
相似化合物的比较
Methyl 4-carboxypyrimidine-2-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 4-hydroxymethylpyrimidine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 4-aminopyrimidine-2-carboxylate: Similar structure but with an amino group instead of a formyl group.
Uniqueness: Methyl 4-formylpyrimidine-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. The formyl group can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
属性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC 名称 |
methyl 4-formylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-8-3-2-5(4-10)9-6/h2-4H,1H3 |
InChI 键 |
BIDIBNROAUBFBZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=CC(=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


